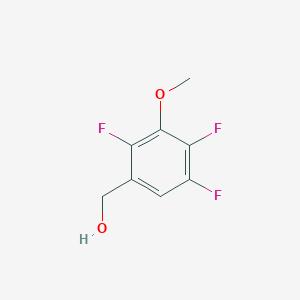
(2,4,5-Trifluoro-3-methoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4,5-Trifluoro-3-methoxyphenyl)methanol is an organic compound with the molecular formula C8H7F3O2 It is characterized by the presence of three fluorine atoms and a methoxy group attached to a phenyl ring, along with a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,5-Trifluoro-3-methoxyphenyl)methanol typically involves the reaction of 2,4,5-trifluoro-3-methoxybenzaldehyde with a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent like ethanol or methanol under controlled temperature conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step processes starting from readily available raw materials. One such method includes the reaction of 2,4,5-trifluoro-3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reduction with a suitable reducing agent .
Análisis De Reacciones Químicas
Types of Reactions
(2,4,5-Trifluoro-3-methoxyphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or hydrocarbon.
Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include 2,4,5-trifluoro-3-methoxybenzaldehyde, 2,4,5-trifluoro-3-methoxybenzoic acid, and various substituted derivatives depending on the reaction conditions .
Aplicaciones Científicas De Investigación
(2,4,5-Trifluoro-3-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2,4,5-Trifluoro-3-methoxyphenyl)methanol involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards specific targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4,5-Trifluoro-3-methoxybenzoic acid
- 2,4,5-Trifluoro-3-methoxybenzaldehyde
- 2,4,5-Trifluoro-3-methoxybenzoyl chloride
Uniqueness
(2,4,5-Trifluoro-3-methoxyphenyl)methanol is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. The presence of three fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H7F3O2 |
|---|---|
Peso molecular |
192.13 g/mol |
Nombre IUPAC |
(2,4,5-trifluoro-3-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H7F3O2/c1-13-8-6(10)4(3-12)2-5(9)7(8)11/h2,12H,3H2,1H3 |
Clave InChI |
GQHZHNFJOJOLIT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1F)F)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




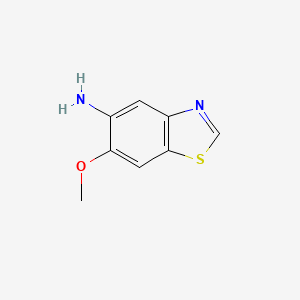
![Methyl 3-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino)propanoate](/img/structure/B15305818.png)
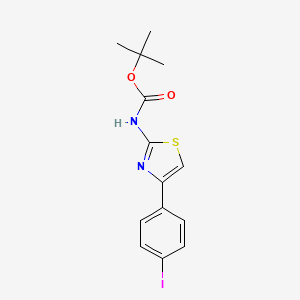
![tert-butylN-[(3-hydroxy-5-methylphenyl)methyl]carbamate](/img/structure/B15305822.png)
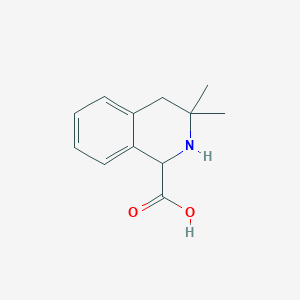
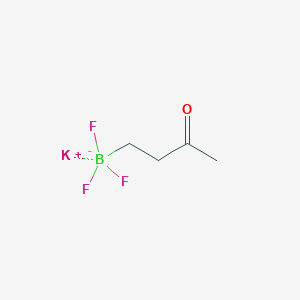
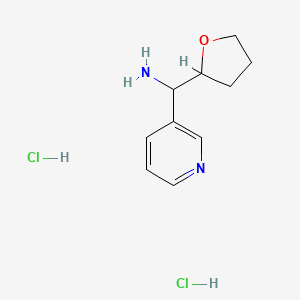
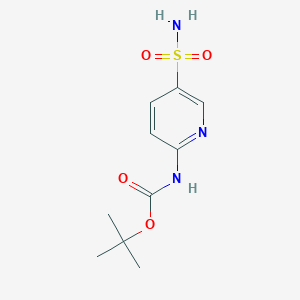
![rac-N-[(3R,4R)-3-aminooxan-4-yl]-2-(7-methoxynaphthalen-1-yl)acetamide hydrochloride, cis](/img/structure/B15305847.png)
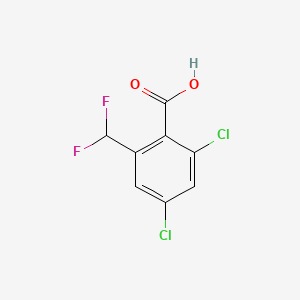
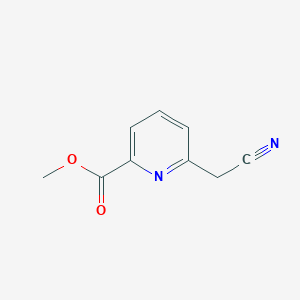
amino}-2-(3-fluorophenyl)acetic acid](/img/structure/B15305883.png)
